molecular formula C15H16BrNO2 B2783858 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol CAS No. 1232796-50-7

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol

Cat. No.: B2783858
CAS No.: 1232796-50-7
M. Wt: 322.202
InChI Key: HDQYHJLKEZLGHY-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol is an organic compound with the molecular formula C15H16BrNO2 It is characterized by the presence of a bromine atom at the 4th position, a methoxybenzyl group, and an aminomethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylphenol and 2-methoxybenzylamine.

    Reaction Steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    4-Bromo-2-methylphenol: Similar structure but lacks the methoxybenzyl and aminomethyl groups.

    2-Methoxybenzylamine: Contains the methoxybenzyl group but lacks the bromine and phenol functionalities.

Uniqueness: 4-Bromo-2-{[(2-methoxybenzyl)amino]methyl}phenol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-bromo-2-[[(2-methoxyphenyl)methylamino]methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO2/c1-19-15-5-3-2-4-11(15)9-17-10-12-8-13(16)6-7-14(12)18/h2-8,17-18H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDQYHJLKEZLGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNCC2=C(C=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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